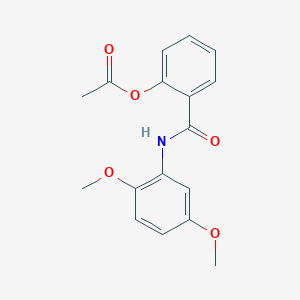
2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate
Overview
Description
2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate, also known as Benzamide, 2-(acetyloxy)-N-(2,5-dimethoxyphenyl)-; acetic acid [2-[(2,5-dimethoxyanilino)-oxomethyl]phenyl] ester, is a chemical compound with the molecular formula C17H17NO5 . It has a molecular weight of 315.32 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate consists of 17 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact spatial arrangement of these atoms forms the unique structure of this compound.Scientific Research Applications
Enzymatic Modification in Antioxidant Synthesis
2,6-Dimethoxyphenol, related to 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate, is used for measuring laccase activity. Its potential as an antioxidant is explored through laccase-mediated oxidation. This process yields compounds with higher antioxidant capacity, such as a symmetrical dimer with significantly enhanced antioxidant properties (Adelakun et al., 2012).
Crystal Structure and Synthesis Analysis
A study focused on the synthesis and crystal structure analysis of 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, which is structurally related to the compound . This research provides insights into the molecular linkage and conformation of such compounds (Yaman et al., 2019).
Application in Fluorescent Molecular Probes
Research on 2,5-Diphenyloxazoles, related to 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate, has led to the development of new fluorescent solvatochromic dyes. These compounds, with their strong solvent-dependent fluorescence, have applications in creating sensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
Insights into Binding with Human Serum Albumin
A study on thiosemicarbazone derivatives, structurally similar to 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate, explored their binding characteristics with human serum albumin (HSA). This research is significant for understanding the pharmacokinetic mechanism of drugs, including their interaction dynamics and structural changes in HSA (Karthikeyan et al., 2016).
Mechanism of Action
The mechanism of action for 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate is not specified in the search results. The mechanism of action for a chemical compound typically refers to how it interacts at the molecular or cellular level, which is often determined through extensive laboratory research .
Safety and Hazards
The safety data sheet (SDS) for 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate was not found in the search results. Therefore, the specific hazards associated with this compound are not known. It is generally recommended to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling and storage guidelines .
Future Directions
The future directions for the research and application of 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate are not specified in the search results. As a chemical compound, its potential uses could be explored in various fields such as pharmaceuticals, materials science, and chemical synthesis, depending on its properties and reactivity .
properties
IUPAC Name |
[2-[(2,5-dimethoxyphenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-11(19)23-15-7-5-4-6-13(15)17(20)18-14-10-12(21-2)8-9-16(14)22-3/h4-10H,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDDCDPPSHTJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391791 | |
| Record name | 2-(2,5-dimethoxyphenylcarbamoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
287194-30-3 | |
| Record name | 2-(2,5-dimethoxyphenylcarbamoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

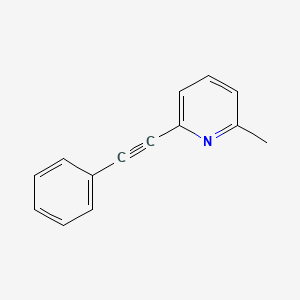

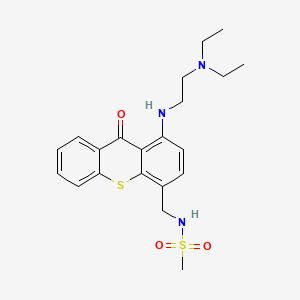

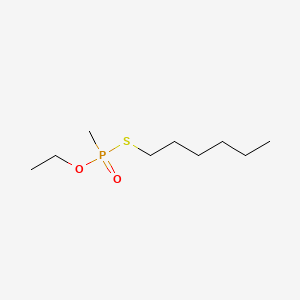
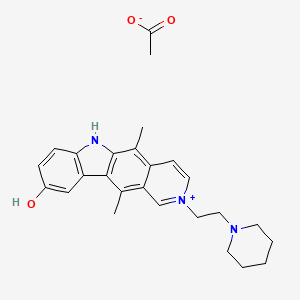
![N-(4-butan-2-ylphenyl)-N-[2-(cyclopentylamino)-2-oxo-1-pyridin-3-ylethyl]furan-2-carboxamide](/img/structure/B1229007.png)
![N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(2,5-dimethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B1229008.png)

![1-[(5,7-Dimethyl-3-pyrazolo[1,5-a]pyrimidinyl)-oxomethyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1229010.png)
![6-[(1,3-Benzodioxol-5-ylamino)methylidene]-2,4-dibromo-1-cyclohexa-2,4-dienone](/img/structure/B1229011.png)
![1-(6-Methyl-2-pyridinyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1229012.png)
![5-[[4-(Diethylamino)anilino]methylidene]-1-(phenylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1229013.png)
![N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine](/img/structure/B1229015.png)